N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a dimethylpropyl group, and a phenylpyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under reflux conditions.
Introduction of the dimethylpropyl group: This step involves the alkylation of the intermediate product with a dimethylpropyl halide in the presence of a strong base such as potassium tert-butoxide.
Formation of the phenylpyrrolidinyl moiety: This can be synthesized through a cyclization reaction involving a phenyl-substituted amine and a suitable carbonyl compound under acidic or basic conditions.
Coupling of the intermediates: The final step involves the coupling of the cyano-dimethylpropyl intermediate with the phenylpyrrolidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated and acylated derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide can be compared with other similar compounds, such as:
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]butyramide: Similar structure but with a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl-(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)19(3,13-20)21-17(24)12-22(4)16-10-11-23(18(16)25)15-8-6-5-7-9-15/h5-9,14,16H,10-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWGFQRSALYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1CCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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